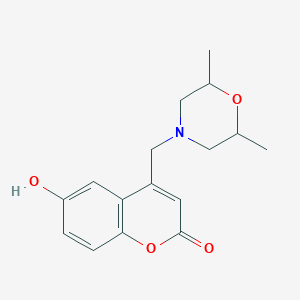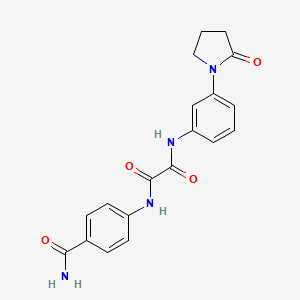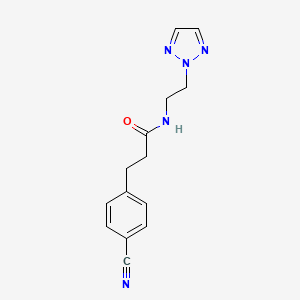
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . It also contains a dimethylamino group, which is a common functional group in organic chemistry, often involved in reactions due to its nucleophilic nature .
Synthesis Analysis
While the specific synthesis for this compound is not available, the synthesis of similar compounds often involves reactions like condensation and palladium-catalyzed cross-coupling .Molecular Structure Analysis
The molecular structure of a similar compound,(E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one, has been studied . The thiophene rings in these types of compounds are typically planar, and the molecules may exhibit a certain degree of conformational flexibility . Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The thiophene ring is aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions . The dimethylamino group is nucleophilic and can participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar dimethylamino group could enhance the compound’s solubility in polar solvents.Scientific Research Applications
Nonlinear Optical Properties
- The compound has been investigated for its potential in second-order nonlinear optical (NLO) applications. A study by Li et al. (2012) on thienyl-substituted pyridinium salts, which share structural similarities with the compound , revealed notable NLO properties. These pyridinium salts demonstrated noncentrosymmetric structures and second harmonic generation efficiencies, highlighting their relevance in NLO applications (Li et al., 2012).
Chemical Synthesis and Characterization
- Studies involving similar chemical structures have focused on the synthesis and characterization of various derivatives. For instance, Gopi et al. (2017) conducted research on the synthesis and antipsychotic activity of novel azodye/Schiff base/chalcone derivatives, which include compounds structurally related to (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone (Gopi, Sastry, & Dhanaraju, 2017).
Apoptosis Induction
- The compound's structural analogs have been found to induce apoptosis in cell-based assays. Jiang et al. (2008) discovered a series of (naphthalen-4-yl)(phenyl)methanones, including analogs with dimethylamino groups, that effectively induced apoptosis in various cell lines (Jiang et al., 2008).
Fluorescent Sensing Applications
- Compounds with similar structures have been used in the development of fluorescent probes. A study by Guo et al. (2014) on polythiophene-based conjugated polymers, incorporating dimethylamino groups, demonstrated their effectiveness as fluorescent probes for detecting metal ions in aqueous solutions (Guo et al., 2014).
Mechanism of Action
Target of Action
Thiophene-based compounds have been known to exhibit a variety of biological effects . For instance, suprofen, a 2-substituted thiophene compound, is known as a nonsteroidal anti-inflammatory drug . Another example is articaine, a 2,3,4-trisubstituent thiophene, which is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Mode of Action
It can be inferred from the properties of similar thiophene-based compounds that they interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene-based compounds are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound was prepared via condensation of the 3-acetylthiophene and dimethylforamide dimethylacetal (dmf–dma) , which might influence its bioavailability.
Result of Action
Thiophene-based compounds are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The synthesis process of the compound, which involves heating at 80 °c , might suggest that the compound is stable under high-temperature conditions.
Future Directions
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS2/c1-14(2)8-12-10-17-6-3-5-15(12)13(16)11-4-7-18-9-11/h4,7,9,12H,3,5-6,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBGSEHATHWNKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2384206.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2384210.png)
![rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B2384212.png)

![N-(4-chlorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2384218.png)



![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride](/img/structure/B2384222.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine](/img/structure/B2384223.png)



